molecular formula C16H32NaO2 B14078932 Sodium Palmitate (1-13C, 99%)

Sodium Palmitate (1-13C, 99%)

Cat. No.: B14078932
M. Wt: 280.41 g/mol
InChI Key: ZUWJMSFTDBLXRA-OMVBPHMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Applications
Sodium palmitate (1-¹³C, 99%) is a stable isotope-labeled form of sodium palmitate, a saturated fatty acid salt (C₁₆:0). The ¹³C label is positioned at the first carbon atom (carboxylic acid group), enabling precise tracking of metabolic pathways using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its molecular formula is CH₃(CH₂)₁₄¹³COONa, with a molecular weight of 279.40 g/mol .

This compound is widely used in metabolic flux analysis, lipid trafficking studies, and investigations into β-oxidation dynamics. For example, it has been employed to elucidate how physical inactivity alters palmitate partitioning toward muscle fat storage and to study microglial energy metabolism in neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Palmitate (1-13C, 99%) can be synthesized through the saponification of palmitic acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving palmitic acid in an alcohol solvent, followed by the addition of sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium palmitate .

Industrial Production Methods: On an industrial scale, sodium palmitate is produced through the hydrolysis of palm oil, which contains a high concentration of palmitic acid. The hydrolysis process is followed by neutralization with sodium hydroxide to yield sodium palmitate .

Chemical Reactions Analysis

Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Palmitic acid, carbon dioxide, and water.

    Reduction: Palmitic alcohol.

    Substitution: Metal palmitates.

Scientific Research Applications

Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .

Comparison with Similar Compounds

Key Specifications

  • Isotopic Purity : 99% ¹³C at the first carbon .
  • Chemical Purity : ≥98% .
  • CAS Number : 201612-54-6 .
  • Applications : Tracing fatty acid oxidation, lipid synthesis, and metabolic interactions in cellular and animal models .

Sodium Palmitate (U-¹³C₁₆, 98%+)

  • Labeling Pattern : Uniform ¹³C labeling across all 16 carbon atoms .
  • Applications : Ideal for comprehensive tracking of palmitate’s entire carbon skeleton, such as measuring complete oxidation to ¹³CO₂ in respirometry studies .
  • Metabolic Insights : In contrast to 1-¹³C labeling, U-¹³C₁₆ allows quantification of all carbons entering the TCA cycle, providing data on fractional contributions to citrate synthesis .
  • Example Study: Used to assess hepatic de novo lipogenesis in rats, where U-¹³C₁₆ palmitate revealed a 16-fold ¹³CO₂ enrichment compared to 1-¹³C labeling .

Potassium Palmitate (1-¹³C, 99%)

  • Counterion Difference : Potassium instead of sodium, which may affect solubility and compatibility in biological buffers .
  • Utility : Preferred in studies requiring potassium-based formulations or avoiding sodium interference in ion-sensitive assays .
  • Example : Used in lipidomics to compare cation effects on fatty acid uptake in cell membranes .

Oleate (1-¹³C) and Other Labeled Fatty Acids

  • Structural Differences: Oleate (C₁₈:1, monounsaturated) vs. palmitate (C₁₆:0, saturated).
  • Metabolic Contrast : Oleate is preferentially oxidized over palmitate in muscle tissue, as shown in bed-rest studies where [1-¹³C]oleate trafficking increased less than [d31]palmitate .
  • Labeling Specificity : Oleate (1-¹³C) tracks desaturation and elongation pathways, while palmitate (1-¹³C) highlights β-oxidation and storage dynamics .

Shorter-Chain Labeled Fatty Acids (e.g., Sodium Butyrate (2-¹³C))

  • Chain Length : Butyrate (C₄:0) vs. palmitate (C₁₆:0).
  • Functional Divergence : Butyrate is primarily metabolized in the colon via β-hydroxybutyrate pathways, while palmitate is a major component of triglycerides and membrane lipids .
  • Isotopic Use : Sodium butyrate (2-¹³C) is used in gut microbiome studies, whereas palmitate (1-¹³C) focuses on systemic lipid metabolism .

Deuterated Palmitate Variants (e.g., Sodium Palmitate-2,4,6,8,10,12,14,16-¹³C₈, 2,2-d₂)

  • Labeling Complexity : Combines ¹³C and deuterium (²H) for dual-isotope tracing .
  • Applications : Useful for kinetic studies where deuterium’s isotope effects slow reaction rates, enabling dissection of rate-limiting steps in lipid metabolism .
  • Limitations: Deuterium may alter enzymatic activity, unlike non-perturbing ¹³C labels .

Research Findings and Data Tables

Table 1: Key Comparative Properties of Sodium Palmitate Isotopologues

Property Sodium Palmitate (1-¹³C) Sodium Palmitate (U-¹³C₁₆) Potassium Palmitate (1-¹³C)
Isotopic Purity 99% ¹³C 98%+ ¹³C 99% ¹³C
Label Position C-1 All 16 carbons C-1
Counterion Na⁺ Na⁺ K⁺
Primary Use β-oxidation tracking Complete oxidation assays Ion-specific studies
Example Study Muscle fat storage Hepatic lipogenesis Membrane uptake

Table 2: Metabolic Flux Data from Representative Studies

Substrate Study Model Key Finding Reference
[1-¹³C]palmitate Human muscle cells Bed rest increased palmitate storage by 2.7% in muscle triglycerides
[U-¹³C₁₆]palmitate Rat liver Fructose supplementation increased VLDL-TG synthesis by 7.5-fold
[1-¹³C]glucose + palmitate PPARδ/γ activation PPARδ enhanced palmitate oxidation, while PPARγ promoted storage

Biological Activity

Sodium palmitate (1-13C, 99%) is a stable isotope-labeled fatty acid that has garnered attention in biochemical research due to its role in metabolic studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into cellular structures, and implications in health and disease.

Overview of Sodium Palmitate

Sodium palmitate is the sodium salt of palmitic acid, a saturated fatty acid commonly found in animal and plant fats. The isotopic labeling with carbon-13 (13C^{13}C) allows researchers to trace metabolic processes in vivo and in vitro. The compound is utilized in various studies to understand lipid metabolism, energy production, and the synthesis of complex lipids.

1. Incorporation into Lipid Metabolism

Sodium palmitate (1-13C) is primarily involved in lipid metabolism, where it serves as a substrate for the synthesis of various lipids, including triglycerides and phospholipids. Studies have shown that when administered to cell cultures or animal models, sodium palmitate can be incorporated into cellular membranes and energy storage molecules.

  • De Novo Lipogenesis : Research indicates that sodium palmitate can be converted into palmitoyl-CoA by the enzyme acyl-CoA synthetase. This conversion is crucial for subsequent lipid biosynthesis pathways such as sphingolipid synthesis .
  • Sphingolipid Biosynthesis : A study demonstrated the use of 13C^{13}C-labeled palmitate to analyze de novo sphingolipid biosynthesis using tandem mass spectrometry. The incorporation of 13C^{13}C-palmitate into sphingoid bases and ceramides was quantified, revealing distinct metabolic pathways influenced by fatty acid saturation .

2. Oxidation and Energy Production

Sodium palmitate is also subjected to beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA for energy production. In human studies, the oxidation rates of 13C^{13}C-labeled palmitate were assessed under different dietary conditions:

  • Increased Oxidation Rates : Participants consuming diets high in palmitate showed elevated acylcarnitine concentrations, indicating enhanced fatty acid oxidation .
  • Comparison in Diabetic Conditions : A study involving type 2 diabetic subjects showed altered kinetics of 13C^{13}C-palmitate uptake and oxidation compared to healthy controls. The diabetic group exhibited reduced release of labeled oxidation products, suggesting impaired fatty acid metabolism .

Case Study 1: Sphingolipid Dynamics in Cell Cultures

In an experiment using HEK293 cells treated with 13C^{13}C-labeled sodium palmitate, researchers observed significant incorporation into sphingolipids over a 6-hour incubation period. The results indicated that approximately 22 pmol/mg protein of base-labeled ceramides were synthesized from the labeled precursor .

Case Study 2: Skeletal Muscle Metabolism

A clinical study examined the fate of 13C^{13}C-palmitate extracted from skeletal muscle during intravenous infusion. This study highlighted differences in metabolic responses between healthy individuals and those with type 2 diabetes. Healthy subjects demonstrated significant release of labeled CO2 and glutamine from muscle tissue, while diabetic subjects showed markedly lower metabolic activity .

Research Findings Summary

Study FocusKey Findings
Sphingolipid BiosynthesisSignificant incorporation of 13C^{13}C-palmitate into sphingoid bases and ceramides .
Fatty Acid OxidationIncreased oxidation rates observed in high-palmitate diets; impaired metabolism in diabetes .
Skeletal Muscle KineticsDifferences in 13C^{13}C label recovery between healthy and diabetic subjects .

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Sodium Palmitate (1-¹³C, 99%) during synthesis?

To confirm isotopic enrichment, use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify ¹³C incorporation at the C-1 position. Compare spectral fragmentation patterns against unlabeled standards. Additionally, nuclear magnetic resonance (NMR) spectroscopy can validate positional labeling by analyzing ¹³C chemical shifts. Ensure purity ≥99% via elemental analysis and titration methods .

Q. What experimental controls are essential when using Sodium Palmitate (1-¹³C) in lipid metabolism studies?

Include (a) unlabeled sodium palmitate to distinguish isotopic effects, (b) vehicle controls (e.g., solvent-only treatments), and (c) metabolic inhibitors (e.g., etomoxir for CPT-1 inhibition) to validate pathway specificity. Normalize data to cell viability assays (e.g., MTT) and protein content to account for cytotoxicity .

Q. How is Sodium Palmitate (1-¹³C) applied in in vitro models of hepatic steatosis?

Dissolve the compound in fatty acid-free bovine serum albumin (FFA-BSA) at a molar ratio of 3:1 (palmitate:BSA) to mimic physiological delivery. Treat hepatocytes (e.g., HepG2 or primary L02 cells) with 0.1–0.5 mM concentrations for 24–48 hours. Monitor lipid accumulation via Oil Red O staining or ¹³C-tracer flux into triglycerides .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) with Sodium Palmitate (1-¹³C) resolve contradictions in β-oxidation data?

Track ¹³C-labeled acetyl-CoA derivatives (e.g., citrate via LC-MS) to quantify β-oxidation rates. Pair this with Seahorse extracellular flux analysis to measure oxygen consumption rates (OCR). Discrepancies between OCR and MFA data may indicate incomplete oxidation or isotopic dilution, requiring correction via isotopomer spectral analysis (ISA) .

Q. What methodologies address conflicting results in Sodium Palmitate-induced endoplasmic reticulum (ER) stress?

Use siRNA knockdown or pharmacological inhibitors (e.g., 4-PBA for ER stress relief) to isolate mechanistic contributions. Validate via Western blot for GRP78, CHOP, and Bax. Combine with ¹³C-glucose tracing to assess crosstalk between lipid toxicity and unfolded protein response (UPR) pathways .

Q. How can researchers optimize ¹³C-labeling protocols to study de novo lipogenesis (DNL) in adipocytes?

Co-administer Sodium Palmitate (1-¹³C) with ²H₂O or U-¹³C-glucose to trace DNL intermediates. Apply high-resolution LC-MS to distinguish exogenous ¹³C-palmitate from endogenous synthesis. Normalize to intracellular ATP levels to account for energy-dependent isotopic dilution .

Q. Methodological Challenges

Q. What analytical strategies mitigate isotopic interference in complex lipid mixtures?

Use orthogonal separation techniques:

  • GC-MS for volatile fatty acid derivatives (e.g., methyl esters).
  • LC-MS/MS with charged surface hybrid (CSH) columns for polar lipids.
  • MALDI-TOF imaging for spatial distribution in tissues. Cross-validate with ¹³C-NMR for structural confirmation .

Q. How do researchers differentiate Sodium Palmitate (1-¹³C) cytotoxicity from metabolic effects in neuronal models?

Perform dose-response assays with concurrent measurement of mitochondrial membrane potential (JC-1 dye) and caspase-3 activation. Compare to structurally similar non-toxic lipids (e.g., oleate). Use transcriptomics (RNA-seq) to identify stress-specific pathways (e.g., ferroptosis vs. apoptosis) .

Q. Data Interpretation

Q. How should conflicting data on Sodium Palmitate’s role in insulin resistance be reconciled?

Stratify results by cell type (e.g., myocytes vs. hepatocytes) and experimental duration. Use hyperinsulinemic-euglycemic clamps in animal models with ¹³C-palmitate infusions to assess tissue-specific lipid uptake. Validate via phospho-Akt (Ser473) Western blots .

Q. What statistical approaches are critical for interpreting ¹³C-tracer studies in lipidomics?

Apply false discovery rate (FDR) correction for multi-omic datasets. Use mixed-effects models to account for biological replicates. For flux analysis, employ least-squares regression to fit isotopomer distributions .

Properties

Molecular Formula

C16H32NaO2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1;

InChI Key

ZUWJMSFTDBLXRA-OMVBPHMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.